4-Chlorophenyl-1,2-epoxybutane-d5
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Overview
Description
4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated compound with the molecular formula C10H6D5ClO and a molecular weight of 187.68. This compound is primarily used in proteomics research and is known for its stability and solubility in organic solvents such as chloroform, dichloromethane, and dimethylformamide .
Preparation Methods
The synthesis of 4-Chlorophenyl-1,2-epoxybutane-d5 involves several steps, typically starting with the chlorination of phenylbutane to introduce the chlorine atom. This is followed by the epoxidation of the butane chain to form the epoxy group. The deuterium atoms are introduced through a deuteration process, which replaces hydrogen atoms with deuterium. Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chlorophenyl-1,2-epoxybutane-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
4-Chlorophenyl-1,2-epoxybutane-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl-1,2-epoxybutane-d5 involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, making it useful for studying biochemical pathways and protein functions .
Comparison with Similar Compounds
4-Chlorophenyl-1,2-epoxybutane-d5 can be compared with other similar compounds such as 4-Chlorophenyl-1,2-epoxybutane and 4-Chlorophenyl-1,2-epoxybutane-d3. The primary difference lies in the number of deuterium atoms present, which affects their stability and reactivity. The deuterated versions are often preferred in research due to their enhanced stability and reduced reactivity, making them more suitable for detailed studies .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,1-dideuterioethyl]-2,3,3-trideuteriooxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2/i6D2,7D2,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQOGVGIYGXEDR-XFPSPQMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])CC2=CC=C(C=C2)Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661867 |
Source
|
Record name | 2-[2-(4-Chlorophenyl)(1,1-~2~H_2_)ethyl](~2~H_3_)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189717-28-9 |
Source
|
Record name | 2-[2-(4-Chlorophenyl)(1,1-~2~H_2_)ethyl](~2~H_3_)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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